molecular formula C6H16Cl2N2O2 B6266791 2-amino-4-(dimethylamino)butanoic acid dihydrochloride CAS No. 1803561-40-1

2-amino-4-(dimethylamino)butanoic acid dihydrochloride

Cat. No.: B6266791
CAS No.: 1803561-40-1
M. Wt: 219.1
InChI Key:
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Description

2-Amino-4-(dimethylamino)butanoic acid dihydrochloride is a chemical compound with significant applications in various fields such as chemistry, biology, medicine, and industry. This compound is known for its role as a reagent and intermediate in organic synthesis, as well as its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the reaction of 2-amino-4-(dimethylamino)butanoic acid with hydrochloric acid to form the dihydrochloride salt. The reaction typically involves dissolving the acid in an appropriate solvent, followed by the addition of hydrochloric acid under controlled conditions.

Industrial Production Methods: In an industrial setting, the production of 2-amino-4-(dimethylamino)butanoic acid dihydrochloride involves large-scale synthesis using reactors designed to handle the exothermic nature of the reaction. The process is optimized to ensure high yield and purity, with rigorous quality control measures in place to meet industry standards.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-4-(dimethylamino)butanoic acid dihydrochloride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.

  • Reduction: Reduction reactions can convert the compound to its corresponding amine.

  • Substitution: Nucleophilic substitution reactions can occur at the amino group.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

  • Substitution: Nucleophiles like alkyl halides and amines are used in substitution reactions.

Major Products Formed:

  • Oxidation: Amides, carboxylic acids.

  • Reduction: Primary amines.

  • Substitution: Substituted amines.

Scientific Research Applications

2-Amino-4-(dimethylamino)butanoic acid dihydrochloride is widely used in scientific research due to its versatility:

  • Chemistry: It serves as a reagent in organic synthesis, facilitating the formation of complex molecules.

  • Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and protein interactions.

  • Medicine: It has potential therapeutic applications, including its use as a precursor in drug synthesis.

  • Industry: The compound is employed in the production of various chemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which 2-amino-4-(dimethylamino)butanoic acid dihydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating biological processes. The exact mechanism may vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 4-Dimethylaminopyridine (DMAP): A commonly used reagent in organic synthesis.

  • N-Methyl-2-pyrrolidone (NMP): Another compound with applications in organic synthesis and pharmaceuticals.

Uniqueness: 2-Amino-4-(dimethylamino)butanoic acid dihydrochloride is unique in its combination of functional groups, which allows for a wide range of chemical reactions and applications. Its dihydrochloride form enhances its solubility and stability, making it more suitable for various industrial and research purposes.

Properties

CAS No.

1803561-40-1

Molecular Formula

C6H16Cl2N2O2

Molecular Weight

219.1

Purity

95

Origin of Product

United States

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